D-Ribulose 5-phosphate

Übersicht

Beschreibung

Ribulose-5-phosphate is a crucial intermediate in the pentose phosphate pathway and the Calvin cycle. It plays a significant role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. This compound is formed by the action of phosphogluconate dehydrogenase on glucose-6-phosphate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ribulose-5-phosphate can be synthesized through enzymatic reactions involving phosphogluconate dehydrogenase. This enzyme catalyzes the oxidation of glucose-6-phosphate to ribulose-5-phosphate, with the concomitant reduction of NADP+ to NADPH .

Industrial Production Methods: Industrial production of ribulose-5-phosphate often involves microbial fermentation. For instance, Bacillus subtilis can be genetically engineered to enhance the production of ribulose-5-phosphate by introducing mutations in the ribulose-5-phosphate 3-epimerase gene .

Analyse Chemischer Reaktionen

Reaktionstypen: Ribulose-5-phosphat unterliegt verschiedenen Reaktionstypen, darunter Isomerisierung und Epimerisierung. Es kann durch Phosphopentoseisomerase in Ribose-5-phosphat und durch Phosphopentoseepimerase in Xylulose-5-phosphat umgewandelt werden .

Häufige Reagenzien und Bedingungen:

Isomerisierung: Katalysiert durch Phosphopentoseisomerase unter physiologischen Bedingungen.

Epimerisierung: Katalysiert durch Phosphopentoseepimerase, ebenfalls unter physiologischen Bedingungen.

Hauptprodukte:

Ribose-5-phosphat: Ein Vorläufer für die Nukleotid- und Kofaktorbiosynthese.

Xylulose-5-phosphat: Wird in der nicht-oxidativen Phase des Pentosephosphatwegs zur Erzeugung von Vorläufermolekülen für die Synthese von aromatischen Aminosäuren und die Energieproduktion verwendet.

Wissenschaftliche Forschungsanwendungen

Role in Metabolic Pathways

D-Ribulose 5-phosphate is primarily involved in the pentose phosphate pathway (PPP) and the Calvin cycle , both crucial for carbon metabolism.

- Pentose Phosphate Pathway : Ru5P is generated through the oxidative phase of the PPP and serves as a substrate for various enzymes, including this compound 3-epimerase. This pathway is essential for producing NADPH and ribose-5-phosphate, which are vital for nucleotide synthesis and cellular redox balance .

- Calvin Cycle : In the Calvin cycle, Ru5P is regenerated from ribulose-1,5-bisphosphate (RuBP) through the action of ribulose-5-phosphate 3-epimerase. This regeneration is crucial for maintaining the cycle's efficiency in carbon fixation .

Enzymatic Functions

The enzyme This compound 3-epimerase (RPE) catalyzes the conversion between this compound and D-xylulose 5-phosphate. This reaction plays a critical role in balancing the flow of carbon through metabolic pathways.

- Structural Insights : Recent studies have elucidated the structural characteristics of RPE, revealing its dependence on Fe(2+) for catalysis. The enzyme's active site architecture facilitates efficient substrate binding and conversion, highlighting its importance in metabolic regulation .

- Biochemical Characterization : The high-level expression and purification of RPE from various sources have enabled detailed biochemical characterization, providing insights into its kinetic properties and regulatory mechanisms .

Applications in Biotechnology

This compound has potential applications in biotechnology, particularly in metabolic engineering and synthetic biology.

- Metabolic Engineering : By manipulating pathways involving Ru5P, researchers can enhance the production of valuable metabolites such as biofuels and pharmaceuticals. For instance, engineering strains to optimize Ru5P levels can improve yields in microbial fermentation processes .

- Synthetic Biology : The incorporation of Ru5P into synthetic pathways can facilitate the biosynthesis of complex molecules. The ability to control Ru5P levels allows for fine-tuning of metabolic fluxes, making it a target for synthetic biology applications .

Case Studies

Several studies illustrate the diverse applications of this compound:

Wirkmechanismus

Ribulose-5-phosphate exerts its effects primarily through its involvement in the pentose phosphate pathway. It is converted to ribose-5-phosphate and xylulose-5-phosphate, which are crucial for nucleotide biosynthesis and energy production. The enzyme phosphogluconate dehydrogenase catalyzes the formation of ribulose-5-phosphate from glucose-6-phosphate, with the reduction of NADP+ to NADPH .

Vergleich Mit ähnlichen Verbindungen

Ribose-5-phosphate: An isomer of ribulose-5-phosphate, involved in nucleotide biosynthesis.

Xylulose-5-phosphate: An epimer of ribulose-5-phosphate, involved in the non-oxidative phase of the pentose phosphate pathway.

Fructose-6-phosphate: Another intermediate in the pentose phosphate pathway, involved in glycolysis and gluconeogenesis.

Uniqueness: Ribulose-5-phosphate is unique due to its dual role in both the oxidative and non-oxidative phases of the pentose phosphate pathway. It serves as a critical link between the production of NADPH and the synthesis of nucleotides and nucleic acids .

Biologische Aktivität

D-Ribulose 5-phosphate (Ru5P) is a significant metabolite in various biochemical pathways, particularly the pentose phosphate pathway (PPP). This article explores its biological activity, metabolic roles, and potential applications based on diverse sources of research.

Overview of this compound

This compound is a pentose phosphate, a class of organic compounds characterized by a five-carbon sugar with phosphate groups attached. It plays a crucial role as both an intermediate and product in the PPP, which is essential for generating NADPH and ribose-5-phosphate (R5P) for nucleotide synthesis .

Metabolic Pathways

This compound is primarily involved in the following metabolic pathways:

-

Pentose Phosphate Pathway :

- Ru5P is produced from glucose-6-phosphate through oxidative reactions, generating NADPH, which is vital for reductive biosynthesis .

- It can be converted into R5P via ribose-5-phosphate isomerase or into xylulose 5-phosphate through ribulose-phosphate 3-epimerase, facilitating further metabolic processes .

- Biosynthesis of Aromas :

- Nucleotide Synthesis :

Biological Functions

This compound exhibits several biological activities:

- NADPH Production : Essential for biosynthetic reactions and maintaining redox balance within cells.

- Precursor Role : Serves as a precursor for histidine and other amino acids, emphasizing its importance in protein synthesis .

- Potential Biomarker : Presence in certain foods (e.g., winter squash, strawberries) suggests it could be used as a biomarker for dietary intake .

Case Study 1: Role in Flavor Biosynthesis

A study highlighted the involvement of this compound in the biosynthesis of norfuraneol in tomatoes. This indicates its significance not only in metabolism but also in contributing to the sensory properties of food products .

Case Study 2: Metabolic Engineering

Research has explored the engineering of microbial strains to enhance the production of Ru5P. This has implications for biotechnology, particularly in producing biofuels and biochemicals from renewable resources by optimizing metabolic pathways .

Data Table: Key Functions and Pathways

| Function/Pathway | Description |

|---|---|

| Pentose Phosphate Pathway | Generates NADPH and ribose-5-phosphate from glucose-6-phosphate |

| Flavor Compound Precursor | Involved in biosynthesis of norfuraneol in tomatoes |

| Nucleotide Synthesis | Provides ribose units for RNA and DNA |

| Histidine Biosynthesis | Acts as a precursor in the synthesis of histidine |

Eigenschaften

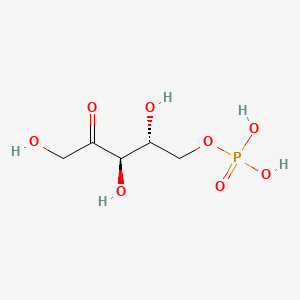

IUPAC Name |

[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZLKVNUWIIPSJ-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336247, DTXSID001336250 | |

| Record name | Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Ribulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

551-85-9, 4151-19-3 | |

| Record name | D-Ribulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-RIBULOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THU37VTP7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.